![molecular formula C9H5BrF4O2 B1384747 2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one CAS No. 1806313-19-8](/img/structure/B1384747.png)
2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one
Overview
Description
Synthesis Analysis
Research indicates the use of related chemical compounds as intermediates in organic synthesis. For example, 1-bromo-2-(trifluoromethoxy)benzene and 1-bromo-3-(trifluoromethoxy)benzene have been employed in the generation of specific phenyllithium intermediates, which are useful in the synthesis of various organic compounds.Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one” is represented by the InChI code:InChI=1S/C9H5BrF4O2/c10-4-8(15)5-1-6(11)3-7(2-5)16-9(12,13)14/h1-3H,4H2
. Chemical Reactions Analysis
The synthesis of 2-fluoro-2-phenylalkanoic acids, which has applications in medicinal chemistry, involves compounds related to “2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one”. These acids are accessible through specific pathways involving bromo-fluorination of certain styrenes.Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one” is 301.03 g/mol. The compound is expected to be stored at room temperature.Scientific Research Applications
Chemical Synthesis and Intermediates
Research indicates the use of related chemical compounds as intermediates in organic synthesis. For example, 1-bromo-2-(trifluoromethoxy)benzene and 1-bromo-3-(trifluoromethoxy)benzene have been employed in the generation of specific phenyllithium intermediates, which are useful in the synthesis of various organic compounds (Schlosser & Castagnetti, 2001).
Synthesis of Fluorinated Compounds
The synthesis of 2-fluoro-2-phenylalkanoic acids, which has applications in medicinal chemistry, involves compounds related to 2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one. These acids are accessible through specific pathways involving bromo-fluorination of certain styrenes (Goj & Haufe, 2006).
Generation of Organofluorine Compounds
Research demonstrates the use of (trifluoromethoxy)benzene derivatives, closely related to the compound , in the production of various organofluorine compounds. These compounds find applications in pharmaceuticals and agrochemicals (Castagnetti & Schlosser, 2001).
Building Blocks in Organic Synthesis
Studies have investigated similar bromo compounds as building blocks in organic synthesis, highlighting their versatility in forming various cyclic structures, which are valuable in drug discovery (Westerlund, Gras, & Carlson, 2001).
Formation of Cyclopropanes and Fluorinated Alcohols
Research also includes the use of bromo and fluoro compounds for generating cyclopropanes and fluorinated alcohols, which have applications in synthesizing bioactive molecules (Shimizu et al., 1998).
Mechanism of Action
While the exact mechanism of action for “2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one” is not specified, research demonstrates the use of (trifluoromethoxy)benzene derivatives, closely related to the compound, in the production of various organofluorine compounds. These compounds find applications in pharmaceuticals and agrochemicals.
Safety and Hazards
properties
IUPAC Name |
2-bromo-1-[3-fluoro-5-(trifluoromethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c10-4-8(15)5-1-6(11)3-7(2-5)16-9(12,13)14/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQCVFTUNNHZPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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